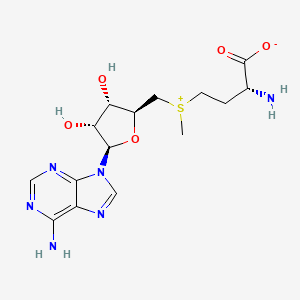

s-Adenosyl-d-methionine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

s-Adenosyl-d-methionine is a naturally occurring compound found in all living organisms. It plays a crucial role in various biochemical processes, including methylation, transsulfuration, and aminopropylation. This compound is synthesized from adenosine triphosphate (ATP) and methionine by the enzyme methionine adenosyltransferase . It is involved in the transfer of methyl groups to nucleic acids, proteins, lipids, and secondary metabolites .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

s-Adenosyl-d-methionine can be synthesized enzymatically from ATP and methionine using methionine adenosyltransferase . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5, with the presence of magnesium ions to stabilize the ATP . The enzyme catalyzes the transfer of the adenosyl group from ATP to methionine, forming this compound and releasing inorganic phosphate and pyrophosphate as by-products .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation using genetically engineered strains of yeast or bacteria . These microorganisms are optimized to overproduce methionine adenosyltransferase and to enhance the availability of ATP and methionine . The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and aeration to maximize yield . After fermentation, the compound is purified using techniques such as ion exchange chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

s-Adenosyl-d-methionine undergoes several types of chemical reactions, including:

Methylation: It donates a methyl group to various substrates, such as nucleic acids, proteins, and lipids.

Transsulfuration: It participates in the conversion of homocysteine to cysteine.

Aminopropylation: It is involved in the synthesis of polyamines, which are essential for cell growth and differentiation.

Common Reagents and Conditions

The methylation reactions involving this compound typically require the presence of methyltransferase enzymes and occur under physiological conditions (pH 7.4, 37°C) . Transsulfuration reactions involve enzymes such as cystathionine beta-synthase and cystathionine gamma-lyase . Aminopropylation reactions are catalyzed by enzymes like spermidine synthase and spermine synthase .

Major Products

The major products formed from these reactions include methylated nucleic acids and proteins, cysteine, and polyamines such as spermidine and spermine .

Aplicaciones Científicas De Investigación

s-Adenosyl-d-methionine has a wide range of scientific research applications:

Mecanismo De Acción

s-Adenosyl-d-methionine exerts its effects by donating a methyl group to various substrates in a process called transmethylation . This process is catalyzed by methyltransferase enzymes and is essential for the regulation of gene expression, protein function, and lipid metabolism . The compound also participates in the transsulfuration pathway, which is crucial for the synthesis of cysteine and glutathione . Additionally, it is involved in the aminopropylation pathway, which is important for the production of polyamines .

Comparación Con Compuestos Similares

s-Adenosyl-d-methionine is unique in its ability to participate in multiple biochemical pathways, including methylation, transsulfuration, and aminopropylation . Similar compounds include:

Methionine: A precursor of this compound, involved in protein synthesis and methylation reactions.

Adenosine triphosphate (ATP): Provides the adenosyl group for the synthesis of this compound.

S-Adenosylhomocysteine (SAH): A by-product of methylation reactions involving this compound, which is further metabolized to homocysteine.

This compound stands out due to its versatility and involvement in various essential biochemical processes .

Propiedades

Fórmula molecular |

C15H22N6O5S |

|---|---|

Peso molecular |

398.4 g/mol |

Nombre IUPAC |

(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8-,10-,11-,14-,27?/m1/s1 |

Clave InChI |

MEFKEPWMEQBLKI-XCPQSEKJSA-N |

SMILES isomérico |

C[S+](CC[C@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canónico |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)

![4-(2-(Imidazo[2,1-f][1,2,4]triazin-7-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12950427.png)